molecular formula C8H4F3NOS B15334770 6-(Trifluoromethyl)-1,2-benzothiazol-3-one

6-(Trifluoromethyl)-1,2-benzothiazol-3-one

Cat. No.: B15334770
M. Wt: 219.19 g/mol
InChI Key: FIEYWNSXHULMRK-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazoles It is characterized by the presence of a trifluoromethyl group attached to a benzoisothiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one typically involves the introduction of a trifluoromethyl group into the benzoisothiazolone structure. One common method involves the reaction of 6-chlorobenzo[d]isothiazol-3(2H)-one with trifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoisothiazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzoisothiazolones depending on the nucleophile used.

Scientific Research Applications

6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chlorobenzo[d]isothiazol-3(2H)-one
  • 6-methylbenzo[d]isothiazol-3(2H)-one
  • 6-fluorobenzo[d]isothiazol-3(2H)-one

Uniqueness

6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)14-12-7(5)13/h1-3H,(H,12,13)

InChI Key

FIEYWNSXHULMRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SNC2=O

Origin of Product

United States

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